molecular formula C14H13BrO B2529952 1-(4-Bromophenyl)-2-phenylethan-1-ol CAS No. 20498-64-0

1-(4-Bromophenyl)-2-phenylethan-1-ol

Cat. No.: B2529952
CAS No.: 20498-64-0
M. Wt: 277.161
InChI Key: JYLIIPKJJWWRMG-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-phenylethan-1-ol is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a phenylethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-2-phenylethan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where 4-bromobenzyl bromide reacts with phenylmagnesium bromide, followed by hydrolysis to yield the desired product. Another method includes the reduction of 1-(4-bromophenyl)-2-phenylethanone using sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-2-phenylethan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products Formed:

    Oxidation: 1-(4-Bromophenyl)-2-phenylethanone.

    Reduction: 1-(4-Bromophenyl)-2-phenylethane.

    Substitution: 1-(4-Methoxyphenyl)-2-phenylethan-1-ol or 1-(4-Cyanophenyl)-2-phenylethan-1-ol.

Scientific Research Applications

1-(4-Bromophenyl)-2-phenylethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism by which 1-(4-Bromophenyl)-2-phenylethan-1-ol exerts its effects is primarily through its interaction with biological targets. The bromine atom and hydroxyl group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

1-(4-Bromophenyl)-2-phenylethan-1-ol can be compared with other similar compounds to highlight its uniqueness:

    1-(4-Chlorophenyl)-2-phenylethan-1-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

    1-(4-Methoxyphenyl)-2-phenylethan-1-ol:

    1-(4-Cyanophenyl)-2-phenylethan-1-ol: The presence of a cyano group introduces different electronic effects, impacting its reactivity and use in synthesis.

These comparisons underscore the unique properties of this compound, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-bromophenyl)-2-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11/h1-9,14,16H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLIIPKJJWWRMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20498-64-0
Record name 1-(4-bromophenyl)-2-phenylethan-1-ol
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